![molecular formula C11H11BrO2 B2500971 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1503375-52-7](/img/structure/B2500971.png)
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is a type of cyclopropane carboxylic acid with a molecular formula of C11H11BrO2. It is a compound that contains a cyclopropane ring, which is a three-membered carbon ring, attached to a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid consists of a three-membered cyclopropane ring attached to a carboxylic acid group and a bromo-methylphenyl group . The InChI code for this compound is 1S/C11H11BrO2/c1-7-8(3-2-4-9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14) .Scientific Research Applications
Antiviral Activity
EN300-1897507 has demonstrated promising antiviral properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against influenza A and Coxsackie B4 viruses. For instance:
- Compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Biological Activities
Beyond antiviral effects, EN300-1897507 possesses a diverse range of biological activities:
Energy Harvesting and Sensing
While not directly related to its biological activity, EN300-1897507 could find applications in energy harvesting and sensing devices. Its unique chemical structure may allow for efficient piezoelectric energy conversion .
Skeletal Editing in Organic Molecules
EN300-1897507 is part of a fascinating method developed by Prof. Levin and co-workers at the University of Chicago. This method involves nitrogen atom deletion, allowing for precise “skeletal editing” of organic molecules. The compound serves as a key reagent in this process .
Custom Synthesis and Medicinal Chemistry
EN300-1897507’s synthetic accessibility makes it valuable for custom synthesis and medicinal chemistry endeavors. Researchers can modify its structure to create novel derivatives with specific pharmacological properties .
Mechanism of Action
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. But, the bromine atom could potentially be involved in electrophilic aromatic substitution reactions . The carboxylic acid group might be involved in hydrogen bonding or ionic interactions with its target.
properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-7-4-8(6-9(12)5-7)11(2-3-11)10(13)14/h4-6H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIDIIYTBNYVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
1503375-52-7 |
Source
|
Record name | 1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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